molecular formula C16H10Cl2N2O2 B3014307 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-01-9

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3014307
CAS No.: 477712-01-9
M. Wt: 333.17
InChI Key: VIPPBETYPPIQQW-UHFFFAOYSA-N
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Description

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 477712-01-9 ) is a high-purity chemical compound supplied for early discovery and investigative research. It has a molecular formula of C 16 H 10 Cl 2 N 2 O 2 and a molecular weight of 333.17 g/mol . As a 1H -pyrazole-3-carboxylic acid derivative, this compound serves as a versatile building block in medicinal and synthetic chemistry. Pyrazole-carboxylic acids are known for their utility in functionalization reactions, such as conversion to acid chloride intermediates for the synthesis of novel carboxamide derivatives . The presence of two 4-chlorophenyl substituents and the carboxylic acid functional group on the pyrazole core makes it a valuable scaffold for developing pharmacologically active molecules and for materials science research. This product is offered with the understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analyses to verify the identity, purity, and stability of the compound for their specific use case. The product may require cold-chain transportation to ensure integrity .

Properties

IUPAC Name

1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPPBETYPPIQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: 4-chlorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazole-3-alcohols or pyrazole-3-aldehydes.

Scientific Research Applications

Pharmacological Applications

  • Pain Management
    • Mechanism : 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid acts as an antagonist to the P2X3 receptor, which is implicated in pain pathways. By inhibiting this receptor, the compound can potentially reduce pain signaling.
    • Case Studies : Research has shown that compounds targeting P2X3 receptors can alleviate chronic pain conditions such as neuropathic pain and inflammatory pain .
  • Genitourinary Disorders
    • Applications : The compound is being investigated for its efficacy in treating conditions like overactive bladder and interstitial cystitis. By modulating P2X3 receptor activity, it may help regulate bladder function and reduce urgency and frequency of urination.
    • Clinical Insights : Studies have indicated that P2X3 antagonists can significantly improve symptoms in patients suffering from these disorders .
  • Gastrointestinal Disorders
    • Potential Uses : The modulation of P2X3 receptors may also benefit gastrointestinal motility issues. The compound could be useful in treating conditions characterized by dysmotility or hyperactivity of the gut.
    • Research Findings : Clinical trials are ongoing to evaluate the effectiveness of P2X3 antagonists in managing gastrointestinal disorders such as irritable bowel syndrome (IBS) .
  • Respiratory Conditions
    • Therapeutic Role : this compound may have applications in treating respiratory diseases like asthma or chronic obstructive pulmonary disease (COPD). By blocking P2X3 receptors, it could help reduce bronchoconstriction and improve airflow.
    • Evidence from Studies : Initial studies suggest that antagonism of P2X3 receptors can lead to bronchodilation effects .

Data Table: Summary of Applications

Application AreaMechanism of ActionClinical Implications
Pain ManagementP2X3 receptor antagonismAlleviation of chronic pain
Genitourinary DisordersModulation of bladder functionTreatment of overactive bladder
Gastrointestinal DisordersRegulation of gut motilityManagement of IBS
Respiratory ConditionsReduction of bronchoconstrictionPotential treatment for asthma/COPD

Mechanism of Action

The mechanism of action of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The number and position of substituents significantly influence physicochemical properties. For example:

  • 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) (from ) has a single 4-chlorophenyl group and a phenyl group, yielding a melting point >300°C. This high thermal stability is attributed to strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group and π-π stacking of aromatic rings). In contrast, 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is expected to exhibit even higher rigidity and melting points due to the dual electron-withdrawing 4-chlorophenyl groups .
  • 1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (4a) (from ), which contains a methyl-substituted phenyl group (p-tolyl), has a lower melting point (171–173°C), highlighting how electron-donating groups reduce thermal stability compared to halogenated analogs .

Positional Isomerism of Functional Groups

The position of the carboxylic acid group on the pyrazole ring affects solubility and reactivity:

  • 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 143803-93-4, from ) has the carboxylic acid at position 4 instead of 3. This positional shift may alter acidity (pKa) and hydrogen-bonding capacity, impacting interactions with biological targets .

Heterocyclic Core Modifications

Replacing the pyrazole core with other heterocycles drastically changes bioactivity:

  • 1-{[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]methyl}-4-methylpiperazine (BM212) (from ), a pyrrole derivative, demonstrates potent antitubercular activity (MIC = 0.7 µg/mL against Mycobacterium tuberculosis) and low cytotoxicity. The pyrrole core’s reduced aromaticity compared to pyrazole may enhance membrane permeability or target binding .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituents (Positions 1, 5) Carboxylic Acid Position Melting Point (°C)
This compound 4-chlorophenyl, 4-chlorophenyl 3 Not reported
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) Phenyl, 4-chlorophenyl 3 >300
1-Phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (4a) Phenyl, p-tolyl 3 171–173
1,5-Diphenyl-1H-pyrazole-4-carboxylic acid Phenyl, phenyl 4 Not reported

Key Research Findings

  • Synthetic Accessibility : Pyrazole-3-carboxylic acids are synthesized via KOH-mediated hydrolysis of ester precursors, with yields exceeding 80% for halogenated derivatives .
  • Bioactivity Trends : Chlorophenyl substituents enhance lipophilicity and target affinity, as seen in BM212’s antitubercular activity .
  • Structural Insights : Position 3 carboxylic acids favor hydrogen bonding in drug-receptor interactions, while pyrrole cores may offer better pharmacokinetic profiles than pyrazoles .

Biological Activity

1,5-Bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring with a carboxylic acid functional group. This configuration is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

  • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC50 = 3.79 µM
    • NCI-H460 (lung cancer) : IC50 = 42.30 µM
    • SF-268 (brain cancer) : IC50 = 12.50 µM

These values indicate that the compound effectively inhibits the growth of these cancer cells, suggesting its potential as a chemotherapeutic agent .

The mechanisms underlying the anticancer activity of this compound include:

  • Induction of Apoptosis : Studies have shown that treatment with this pyrazole derivative can lead to apoptosis in cancer cells, promoting cell death through intrinsic pathways.
  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates in tumor cells.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been recognized for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation.

  • COX Inhibition : The compound has shown significant inhibition of COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

Table of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H46042.30
AnticancerSF-26812.50
Anti-inflammatoryCOX-2Comparable to celecoxib

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Study on Anticancer Efficacy :
    • A study assessed the compound's efficacy against various human cancer cell lines and found it significantly inhibited growth compared to control groups. The results highlighted its potential as a candidate for further development in cancer therapeutics .
  • Investigating Mechanisms :
    • Molecular docking studies indicated that the compound interacts with specific protein targets involved in cancer progression and inflammation, providing insights into its mechanism of action .

Q & A

What are the standard synthetic routes for 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common approach includes:

Condensation Reactions : Hydrazine derivatives react with diketones or β-keto esters under acidic conditions to form the pyrazole core. For example, describes a multi-step synthesis from 5-phenyl-1-pentanol, involving cyclocondensation of hydrazines with carbonyl intermediates .

Functionalization : Subsequent chlorination or aryl group introduction via Ullmann or Suzuki coupling (e.g., using 4-chlorophenyl boronic acid) to attach the 4-chlorophenyl groups at positions 1 and 5 .

Carboxylation : Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions yields the carboxylic acid moiety, as shown in for analogous pyrazole derivatives .
Key Considerations : Reaction temperature (80–120°C) and catalysts (e.g., Pd/Cu for cross-coupling) critically influence yield .

What spectroscopic and crystallographic methods confirm the compound’s structure?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in 4-chlorophenyl groups appear as doublets in the δ 7.2–7.8 ppm range .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2/c space group) provides bond lengths/angles and confirms the planar pyrazole ring. and detail parameters like a=13.192A˚a = 13.192 \, \text{Å}, β=102.42\beta = 102.42^\circ, validated via R-factor analysis (R = 0.072) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 381.63 for C17_{17}H11_{11}Cl3_3N2_2O2_2) .

How can reaction conditions be optimized to minimize by-products during synthesis?

Level: Advanced
Methodological Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., 60°C vs. 100°C) reduces side reactions like over-chlorination, as noted in for analogous compounds .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency, minimizing unreacted aryl halides .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, preventing aggregation-related side reactions .
    Validation : Monitor reaction progress via TLC or HPLC (e.g., 95% purity thresholds in ) .

How do computational methods like DFT aid in understanding electronic properties?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Predict molecular orbitals, charge distribution, and reactive sites. highlights studies on HOMO-LUMO gaps for chlorophenyl-pyrazoles, correlating with experimental UV-Vis spectra .
  • Docking Studies : Simulate interactions with biological targets (e.g., human serum albumin). For example, hydrophobic interactions of the chlorophenyl groups dominate binding affinity .
    Tools : Gaussian 09 or ORCA software with B3LYP/6-31G(d) basis sets .

What strategies resolve discrepancies in crystallographic data between studies?

Level: Advanced
Methodological Answer:

  • Data Reprocessing : Reanalyze raw diffraction data (e.g., using SHELXL) to check for overlooked symmetry elements or twinning .
  • Temperature Effects : Compare data collected at 294 K ( ) vs. 100 K; thermal motion can distort bond angles .
  • Validation Tools : Use PLATON or CheckCIF to identify outliers in bond lengths (e.g., C-Cl bonds should be ~1.74 Å) .

What are common purification techniques for this compound?

Level: Basic
Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials. reports purity >95% via this method .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity, as in .

How is molecular docking used to study protein interactions?

Level: Advanced
Methodological Answer:

  • Target Selection : Identify proteins with hydrophobic binding pockets (e.g., serum albumin in ) .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations. Adjust protonation states at physiological pH .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental SPR or ITC data .

What challenges arise in achieving regioselectivity during functionalization?

Level: Advanced
Methodological Answer:

  • Steric Effects : Bulky substituents at position 3 hinder electrophilic substitution at adjacent sites. notes steric shielding in 4-benzoyl derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct reactions to meta positions. DFT calculations predict charge distribution to guide reagent choice .
    Mitigation : Use directing groups (e.g., boronic esters) in cross-coupling reactions .

What analytical techniques determine purity and identity?

Level: Basic
Methodological Answer:

  • HPLC : C18 columns with UV detection at 254 nm; compare retention times to standards ( ) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Melting Point : Sharp mp ranges (e.g., 144–145°C in ) confirm crystallinity .

How do substituents affect reactivity and binding affinity?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the pyrazole ring, enhancing nucleophilic attack susceptibility .
  • Hydrophobic Substituents : 4-Chlorophenyl groups improve lipid solubility and protein binding, as shown in ’s HSA studies .
    Case Study : Methyl vs. phenyl substituents at position 4 alter π-π stacking with aromatic residues in enzymes .

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